4-Iodo-1-(4-nitrophenyl)-1H-pyrazole 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 153142-44-0
VCID: VC8076635
InChI: InChI=1S/C9H6IN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H
SMILES: C1=CC(=CC=C1N2C=C(C=N2)I)[N+](=O)[O-]
Molecular Formula: C9H6IN3O2
Molecular Weight: 315.07 g/mol

4-Iodo-1-(4-nitrophenyl)-1H-pyrazole

CAS No.: 153142-44-0

Cat. No.: VC8076635

Molecular Formula: C9H6IN3O2

Molecular Weight: 315.07 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-(4-nitrophenyl)-1H-pyrazole - 153142-44-0

Specification

CAS No. 153142-44-0
Molecular Formula C9H6IN3O2
Molecular Weight 315.07 g/mol
IUPAC Name 4-iodo-1-(4-nitrophenyl)pyrazole
Standard InChI InChI=1S/C9H6IN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H
Standard InChI Key WINGWCUNJLJRKD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C=C(C=N2)I)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1N2C=C(C=N2)I)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-iodo-1-(4-nitrophenyl)-1H-pyrazole is C₉H₆IN₃O₂, with a molar mass of 315.07 g/mol . The pyrazole ring adopts a planar conformation, with the iodine atom at position 4 and the 4-nitrophenyl group at position 1 (Figure 1). The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and spectroscopic properties.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The Heck-Mizoroki reaction has been successfully employed for functionalizing 4-iodopyrazoles. In a seminal study, 1-protected-4-iodo-1H-pyrazoles underwent coupling with alkenes using P(OEt)₃ as a ligand, yielding alkenyl-substituted pyrazoles in moderate-to-high yields . For 4-iodo-1-(4-nitrophenyl)-1H-pyrazole, a similar strategy could involve:

  • Protection of the Pyrazole Nitrogen: Trityl (Triphenylmethyl) groups are effective for stabilizing the pyrazole ring during reactions .

  • Coupling with Nitrophenyl Boronic Acids: A Suzuki-Miyaura cross-coupling could introduce the 4-nitrophenyl group, followed by deprotection.

Copper-Catalyzed N-Arylation

Copper-mediated Ullmann-type reactions enable the direct arylation of pyrazoles. For instance, CuI/D-glucosamine systems in DMSO-H₂O solvents facilitated N-arylation of 4-iodopyrazole with aryl halides, achieving yields up to 70% . Applying this to 4-iodo-1H-pyrazole and 4-nitroiodobenzene could streamline the synthesis.

Table 1: Representative Synthetic Routes for 4-Iodo-1-(4-Nitrophenyl)-1H-Pyrazole

MethodReagents/ConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C~65
Ullmann N-ArylationCuI, D-glucosamine, Cs₂CO₃, DMSO/H₂O, 100°C~70

Physicochemical Properties

Thermal Stability and Solubility

The compound is predicted to exhibit a melting point range of 150–160°C, extrapolated from structurally similar nitrophenylpyrazoles . It is insoluble in water but soluble in polar aprotic solvents like DMSO and DMF, aligning with trends observed for 1-methyl-4-iodo-1H-pyrazole .

Electronic Effects

The nitro group’s electron-withdrawing nature decreases electron density on the pyrazole ring, enhancing electrophilic substitution reactivity at the 4-position. This electronic profile makes the compound suitable for further functionalization via cross-coupling or nucleophilic aromatic substitution.

Table 2: Comparative Physicochemical Data for Analogous Pyrazoles

CompoundMelting Point (°C)SolubilityReference
1-Methyl-4-iodo-1H-pyrazole61–67Methanol
4-Iodo-3-(3-nitrophenyl)-1H-pyrazoleN/ADMSO

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

Pyrazole derivatives are pivotal in medicinal chemistry, with applications in kinase inhibitors and anticancer agents. The iodine atom in 4-iodo-1-(4-nitrophenyl)-1H-pyrazole offers a handle for radiolabeling (e.g., with ¹²⁵I) in tracer studies . Additionally, the nitro group can be reduced to an amine (-NH₂), enabling access to aminophenylpyrazoles for further derivatization .

Catalysis and Materials Science

The compound’s rigid aromatic structure makes it a candidate for ligand design in transition-metal catalysis. For example, pyrazole-based ligands have been used in platinum(II) complexes with enhanced antitumor activity .

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